

# ELM-PC 5 Trial: Orteronel Efficacy & Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Orteronel

CAS No.: 566939-85-3

[Get Quote](#)

Cat. No.: S548883

| Endpoint Category                  | Specific Measure                              | Orteronel + Prednisone | Placebo + Prednisone | Hazard Ratio (HR) / p-value                     |
|------------------------------------|-----------------------------------------------|------------------------|----------------------|-------------------------------------------------|
|                                    | <b>Overall Survival (OS)</b>                  | 17.0 months            | 15.2 months          | HR 0.886 (95% CI, 0.739 to 1.062); P = .190 [1] |
| Efficacy Outcomes                  | Radiographic Progression-Free Survival (rPFS) | 8.3 months             | 5.7 months           | HR 0.760 (95% CI, 0.653 to 0.885); P < .001 [1] |
|                                    | PSA response rate ( $\geq$ 50% decrease)      | 25%                    | 10%                  | P < .001 [1]                                    |
|                                    | Time to PSA progression                       | 5.5 months             | 2.9 months           | P < .001 [1]                                    |
| Common Adverse Events (All Grades) | Nausea                                        | 42%                    | 26%                  | -                                               |
|                                    | Vomiting                                      | 36%                    | 17%                  | -                                               |
|                                    | Fatigue                                       | 29%                    | 23%                  | -                                               |

| Endpoint Category | Specific Measure  | Orteronel + Prednisone | Placebo + Prednisone | Hazard Ratio (HR) / p-value |
|-------------------|-------------------|------------------------|----------------------|-----------------------------|
|                   | Increased amylase | 14%                    | 2%                   | -                           |

## Trial Design & Methodology

The ELM-PC 5 trial was a pivotal, **Phase III, randomized, double-blind, multicenter study** [1].

- Patient Population:** The trial enrolled 1,099 men with mCRPC whose disease had progressed during or after treatment with docetaxel-based chemotherapy [1].
- Randomization & Dosing:** Patients were randomly assigned in a 2:1 ratio to receive either:
  - Experimental Arm:** **Orteronel** (400 mg) twice daily plus prednisone (5 mg) twice daily.
  - Control Arm:** Placebo plus prednisone (5 mg) twice daily [1].
- Stratification:** The randomization was stratified by geographic region and baseline pain score [1].
- Primary Endpoint:** The pre-specified primary endpoint for the trial was **Overall Survival (OS)** [1].
- Trial Discontinuation:** The study was unblinded early after crossing a pre-specified futility boundary, meaning the data indicated it was unlikely to demonstrate a statistically significant survival benefit [1] [2].

## Comparative Performance with Other Agents

Network meta-analyses of multiple randomized trials have provided indirect comparisons of **orteronel** with other androgen receptor-targeting agents. The following table synthesizes these findings, showing how **orteronel** was positioned relative to other drugs in its class.

| Therapeutic Agent | Overall Survival (HR vs. Control) | Key Efficacy Findings                                                                     | Key Safety Findings                                                                          |
|-------------------|-----------------------------------|-------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Orteronel         | HR 0.90 (95% CrI: 0.70–1.10) [3]  | Did not significantly improve OS; showed antitumor activity via rPFS and PSA response [1] | Significantly associated with increased risk of adverse events like nausea, vomiting [1] [3] |

| Therapeutic Agent   | Overall Survival (HR vs. Control) | Key Efficacy Findings                                                 | Key Safety Findings                                  |
|---------------------|-----------------------------------|-----------------------------------------------------------------------|------------------------------------------------------|
| Enzalutamide        | HR 0.71 (95% Crl: 0.54–0.89 [3])  | Ranked as the most efficacious for OS and PFS [3]                     | AE rate not significantly different from control [3] |
| Abiraterone Acetate | HR 0.78 (95% Crl: 0.61–0.98 [3])  | Second-most efficacious for OS; prolonged time to PSA progression [3] | AE rate not significantly different from control [3] |

The diagrams below illustrate the mechanism of **orteronel** and the design of the ELM-PC 5 trial.

## Orteronel Mechanism of Action



Click to download full resolution via product page

## ELM-PC 5 Trial Design



Click to download full resolution via product page

## Interpretation of Trial Outcomes

- **Primary Endpoint Failure:** The lack of a statistically significant OS benefit was the definitive reason the ELM-PC 5 trial was considered negative and led to the discontinuation of **orteronel**'s development for advanced prostate cancer [2].
- **Secondary Endpoint Signals:** Despite the OS result, improvements in rPFS and PSA response rates indicate that **orteronel** did have biological activity against prostate cancer [1]. This suggests that the drug mechanism was valid, but the effect magnitude was insufficient to impact overall survival significantly in this patient population.
- **Indirect Comparisons:** The network meta-analyses help contextualize **orteronel**'s performance. The data clearly show that both enzalutamide and abiraterone demonstrated stronger and more consistent OS benefits compared to **orteronel**, which helped them gain regulatory approval and become standard treatments [3].

#### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. ELM-PC 5 [pubmed.ncbi.nlm.nih.gov]
2. Orteronel (TAK-700) Development Discontinued for ... [ajmc.com]
3. Comparing the clinical efficacy of abiraterone acetate, ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [ELM-PC 5 Trial: Orteronel Efficacy & Safety Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548883#orteronel-elm-pc5-trial-overall-survival-endpoint>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com